molecular formula C8H12N2O2S B6633835 1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol

1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol

Cat. No. B6633835
M. Wt: 200.26 g/mol
InChI Key: JOMIPZATOCGVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPD, and it is a pyrrolidine derivative that contains a thiazole ring. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of TPD is not fully understood. However, it has been suggested that TPD exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. TPD has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TPD has been shown to have various biochemical and physiological effects. TPD has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. TPD has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, TPD has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

TPD has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, the low yield of TPD using current synthetic methods is a limitation for lab experiments. Additionally, the mechanism of action of TPD is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of TPD. One potential direction is to investigate the structure-activity relationship of TPD and its derivatives to identify compounds with improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications. Finally, the development of more efficient synthetic methods for TPD will enable its wider use in scientific research.
Conclusion:
In conclusion, TPD is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications.

Synthesis Methods

TPD can be synthesized using different methods, including the reaction of pyrrolidine with 2-bromo-1,3-thiazole, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrolidine with 2-chloro-1,3-thiazole, followed by reduction with lithium aluminum hydride. The yield of TPD using these methods ranges from 30-50%.

Scientific Research Applications

TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. TPD has been reported to have a cytotoxic effect on cancer cells, and it has been shown to induce apoptosis in cancer cells. Additionally, TPD has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. TPD has also been reported to have anti-inflammatory activities by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)pyrrolidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-6-3-10(4-7(6)12)5-8-9-1-2-13-8/h1-2,6-7,11-12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIPZATOCGVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=NC=CS2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol

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